molecular formula C17H10N2O2S B2843143 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOTHIAZOL-2-YL)PROP-2-ENENITRILE CAS No. 1246081-67-3

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOTHIAZOL-2-YL)PROP-2-ENENITRILE

Cat. No.: B2843143
CAS No.: 1246081-67-3
M. Wt: 306.34
InChI Key: PUVADSIVYFBGRV-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOTHIAZOL-2-YL)PROP-2-ENENITRILE is a useful research compound. Its molecular formula is C17H10N2O2S and its molecular weight is 306.34. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

A study focused on the synthesis and antimycobacterial activity of 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted-2-(1H(2H)-benzotriazol-1(2)-yl)prop-2-enenitriles, including compounds with structural similarities to "(E)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile." The research explored the compounds' effectiveness against Mycobacterium tuberculosis, offering insights into structure-activity relationships (Sanna et al., 2002).

Corrosion Inhibition

Another study investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. The compounds demonstrated high inhibition efficiencies, indicating the potential of benzothiazole-containing molecules like "(E)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile" for protecting metals against corrosion (Hu et al., 2016).

Antimicrobial, Anticancer, and Antioxidant Activities

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial, anticancer, and antioxidant properties. Such studies indicate the potential biomedical applications of compounds with benzothiazole moieties, suggesting that "(E)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile" could also possess similar biological activities (Al-Mutairi et al., 2022).

Molecular Synthesis and Characterization

The synthesis and characterization of related compounds, focusing on their chemical structures and reactivity, provide foundational knowledge for understanding how "(E)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile" might be synthesized and used in various scientific applications (Tanaka et al., 1989).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2S/c18-9-12(17-19-13-3-1-2-4-16(13)22-17)7-11-5-6-14-15(8-11)21-10-20-14/h1-8H,10H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVADSIVYFBGRV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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